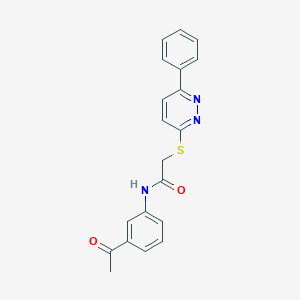

![molecular formula C21H21N3O B2584665 N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034440-21-4](/img/structure/B2584665.png)

N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

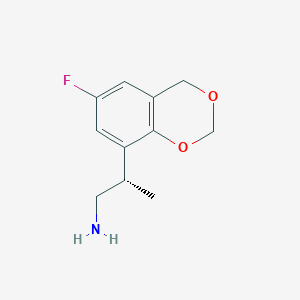

“N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole-containing compounds often involves the reaction of simple molecules in a multi-step process . For instance, the reaction of a diene, a dienophile, and an enophile in a two-step process can yield 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles with high yields, high atom economy, and diastereocontrol of up to 5 new stereocenters .

Molecular Structure Analysis

The molecular structure of “this compound” likely contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Imidazole-containing compounds are known for their broad range of chemical reactions. They show both acidic and basic properties due to the presence of a positive charge on either of the two nitrogen atoms, which allows them to show two equivalent tautomeric forms .

Aplicaciones Científicas De Investigación

Angiotensin II Receptor Antagonists

One of the pivotal applications of related compounds is in the development of nonpeptide angiotensin II receptor antagonists, which are potent, orally active antihypertensives. The research found that certain derivatives produce significant antihypertensive effects upon oral administration. This discovery marked a significant advancement in the treatment of hypertension, with some derivatives currently in development for this purpose (Carini et al., 1991).

Antitumor Activity

Another notable application is in the synthesis of novel imidazotetrazinones and related bicyclic heterocycles to investigate the mode of action of antitumor drugs like temozolomide. Although no significant increase in cytotoxicity was observed with the new compounds compared to the lead structures, the research provided valuable insights into the design of potential antitumor agents (Clark et al., 1995).

Functionalization Reactions

The compound and its derivatives have also been studied for their role in functionalization reactions. For example, research on the functionalization reactions of certain carboxylic acids and acid chlorides with 2,3-diaminopyridine has led to the synthesis of novel compounds with potential applications in medicinal chemistry (Yıldırım et al., 2005).

Potassium-Competitive Acid Blockers

Additionally, some derivatives have shown noteworthy activity as potassium-competitive acid blockers in pharmacological evaluations, underscoring their potential in developing new treatments for conditions affected by acid secretion (Palmer et al., 2009).

Anti-Inflammatory, Antioxidant, and Antimicrobial Activities

Compounds synthesized from benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide have also been evaluated for their anti-inflammatory, antioxidant, antibacterial, and antifungal activities. These compounds showed appreciable activity against standard drugs, indicating their potential in therapeutic applications (ANISETTI & Reddy, 2017).

Mecanismo De Acción

Target of Action

N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, also known as N-(diphenylmethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide, is a conformationally restricted inhibitor of active thrombin activatable fibrinolysis inhibitor (TAFI) . TAFI plays a crucial role in the regulation of fibrinolysis, the process that prevents blood clots from growing and becoming problematic .

Mode of Action

The compound interacts with TAFI by binding to it in a conformationally restricted manner . This binding inhibits the activity of TAFI, thereby influencing the process of fibrinolysis

Biochemical Pathways

By inhibiting TAFI, this compound affects the fibrinolytic pathway . This pathway is responsible for the breakdown of fibrin, a protein that forms a meshwork for blood clots. Inhibition of TAFI can lead to enhanced fibrinolysis, potentially preventing the formation of problematic blood clots .

Pharmacokinetics

Imidazole derivatives, to which this compound belongs, are generally known to be highly soluble in water and other polar solvents This suggests that the compound may have good bioavailability

Result of Action

The primary molecular effect of this compound is the inhibition of TAFI . This can lead to enhanced fibrinolysis, potentially preventing the formation of problematic blood clots . At the cellular level, this could affect various cell types involved in coagulation and fibrinolysis, including platelets and endothelial cells.

Propiedades

IUPAC Name |

N-benzhydryl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c25-21(17-11-12-18-19(13-17)23-14-22-18)24-20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17,20H,11-13H2,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSOOMIVDPJXMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

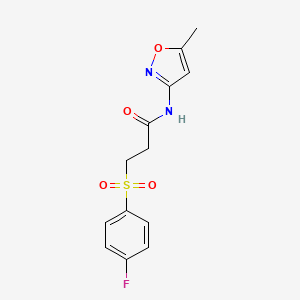

![5-[(4-methoxy-3-nitrobenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B2584584.png)

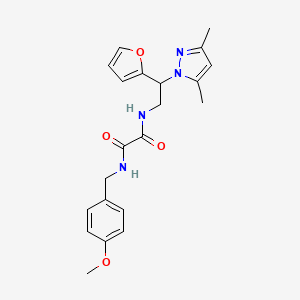

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2584587.png)

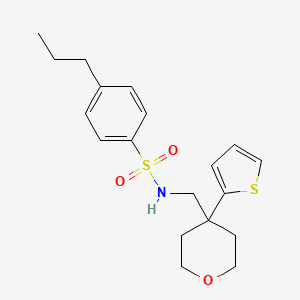

![1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B2584591.png)

![N-cyclohexyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2584602.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2584604.png)

![ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2584605.png)